molecular formula C9H16O2 B145879 Isobutyl angelate CAS No. 7779-81-9

Isobutyl angelate

Cat. No. B145879
CAS RN: 7779-81-9
M. Wt: 156.22 g/mol
InChI Key: XDEGQMQKHFPBEW-YVMONPNESA-N
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Description

Isobutyl angelate is not directly mentioned in the provided papers. However, the papers do discuss various isobutyl compounds and their synthesis, which can provide insight into the general behavior and properties of isobutyl derivatives. For instance, isobutyl [3-14C] cyanoacrylate is synthesized through a Diels-Alder reaction followed by a Knoevenagel condensation, indicating that isobutyl compounds can be synthesized using classical organic reactions .

Synthesis Analysis

The synthesis of isobutyl derivatives, such as isobutyl [3-14C] cyanoacrylate, involves the use of [14C] paraformaldehyde with isobutyl cyanoacetate and diethyl malonate in the presence of a basic catalyst and anthracene. This process leads to the formation of adducts that are stable and can be purified by recrystallization. The final compounds are obtained with high purity through thermolysis at elevated temperatures in the presence of maleic anhydride .

Molecular Structure Analysis

The molecular structure of isobutyl compounds can be complex, as seen in the case of isobutyl 4-(4'-phenylbenzylidene-amino)cinnamate (IBPBAC). This compound crystallizes in the monoclinic system and exhibits a bilayer structure with molecules tilted at approximately 40 degrees to the layer normal. The packing arrangement is distorted hexagonal within each half layer .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving isobutyl angelate. However, the synthesis of related isobutyl compounds suggests that they can participate in various organic reactions, such as Diels-Alder reactions, Knoevenagel condensations, and thermolysis, which could be relevant for the synthesis and modification of isobutyl angelate .

Physical and Chemical Properties Analysis

While the physical and chemical properties of isobutyl angelate are not directly reported, the properties of similar isobutyl compounds can be inferred. For example, the isobutyl derivative IBPBAC has a defined melting point leading to a smectic E phase, indicating that isobutyl compounds can exhibit phase transitions and have specific thermal properties . The synthesis of isobutyl [3-14C] cyanoacrylate also suggests that these compounds can be synthesized with high chemical and radiochemical purity, which is important for their potential applications .

Scientific Research Applications

Essential Oil Composition and Drying Methods

  • Influence of Drying Methods : The content and composition of essential oils, including isobutyl angelate, vary significantly depending on the drying method used for Roman chamomile. Shade drying results in a higher oil content compared to sun and oven drying. This finding is critical for optimizing essential oil extraction for various applications (Omidbaigi, Sefidkon, & Kazemi, 2004).

Antioxidant and Antifungal Properties

  • Antioxidant and Antifungal Activity : Isobutyl angelate is a major component of Cladanthus eriolepis essential oil, showing significant antioxidant and antifungal activities. These properties are particularly relevant for controlling plant diseases and may have therapeutic applications (Chibane et al., 2020).

Biotransformation and Enzyme System Studies

  • Biotransformation Studies : Research on the biotransformation of certain compounds by the fungus Mucor plumbeus has identified derivatives of isobutyl angelate. These studies provide insights into the enzyme systems involved in these processes in both fungi and plants, which could be crucial for biotechnological applications (Fraga et al., 2017).

Chemical Composition Analysis

  • Chemical Profile in Various Species : The chemical composition of essential oils from different plant species, including the significant presence of isobutyl angelate, has been extensively studied. This knowledge is vital for the utilization of these plants in pharmacology and perfumery (El Hafidi et al., 2021).

Synthesis and Drug Development

  • Synthesis and Pharmaceutical Applications : Research on the synthesis of ingenol 3-angelate, a derivative of isobutyl angelate, highlights its potential in pharmaceutical applications. The development of methods for its efficient synthesis is crucial for drug development (Liang et al., 2012).

Antimicrobial Properties

  • Antimicrobial Activities : Isobutyl angelate exhibits potent antimicrobial activity against various bacterial strains and yeasts. This makes it a candidate for use in antimicrobial formulations and could inform the development of new antimicrobial agents (Bail et al., 2009).

Cancer Research and Immunotherapy

  • Cancer Research and Immunotherapy : Ingenol 3-angelate, derived from isobutyl angelate, shows promise in cancer research. It has been found to induce cell death in tumor cells and may enhance the efficacy of immunotherapies. This research opens new avenues in cancer treatment (Le et al., 2009).

Drug Discovery and Natural Products

  • Natural Product-Based Drug Discovery : The success of ingenol 3-angelate in the treatment of actinic keratosis demonstrates the potential of compounds like isobutyl angelate in drug discovery. This research provides a framework for discovering new drugs based on natural products (Vasas et al., 2012).

Safety And Hazards

Isobutyl angelate is classified as a flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .

Future Directions

Improving the microbial phenotype by adopting methods like adaptive evolution could open up future directions to improve the production of Isobutanol by reducing the product toxicity . Another approach is the integrated removal of the product as and when produced . More research is needed to validate the influence of essential oils in the human central nervous system, which could lead to the development of essential oil-based drugs for the treatment of mental illnesses such as depression, anxiety, and dementia .

properties

IUPAC Name

2-methylpropyl (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h5,7H,6H2,1-4H3/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEGQMQKHFPBEW-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884422
Record name 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; winey, fruity aroma
Record name Isobutyl angelate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1222/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

176.00 to 177.00 °C. @ 760.00 mm Hg
Record name Isobutyl angelate
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URL http://www.hmdb.ca/metabolites/HMDB0037629
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Insoluble in water; soluble in oils, soluble (in ethanol)
Record name Isobutyl angelate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isobutyl angelate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1222/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.874-0.880
Record name Isobutyl angelate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1222/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isobutyl angelate

CAS RN

7779-81-9
Record name Isobutyl angelate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isobutyl angelate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)-
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Record name 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl 2-methylisocrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.037
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOBUTYL ANGELATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isobutyl angelate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
184
Citations
T Umezu, T Sano, J Hayashi… - Flavour and …, 2017 - Wiley Online Library
… Effects of intraperitoneal administration of isobutyl angelate, isoamyl angelate and 2-methylbutyl isobutyrate on mouse ambulation were examined. Isobutyl angelate significantly …
Number of citations: 6 onlinelibrary.wiley.com
EM Chibane, M Ouknin, F Renucci… - Journal of Essential Oil …, 2020 - Taylor & Francis
… For the leaves the main compounds were isobutyl angelate (23.9 %), 2-methylbutyl angelate (20.0 %), isobutyl isobutyrate (8.7 %), 2methylbutyl isobutyrate (6.5 %) and β-bisabolene (…
Number of citations: 8 www.tandfonline.com
I Asai, K Yoshihara, T OMoTo… - Plant tissue culture …, 1995 - jstage.jst.go.jp
… At the early cultivation stage, levels of geranyl isovalerate and isobutyl angelate were the same. At the later cultivation stage (20 weeks), isobutyl angelate became the main compound, …
Number of citations: 5 www.jstage.jst.go.jp
I ASAI, K YOSHIHARA, T OMOTO, K SHIMOMURA - jspb.jp
… At the early cultivation stage, levels of geranyl isovalerate and isobutyl angelate were the same. At the later cultivation stage (20 weeks), isobutyl angelate became the main compound, …
Number of citations: 0 www.jspb.jp
R Omidbaigi, F Sefldkon, F Kazemi - Journal of Essential Oil …, 2003 - Taylor & Francis
… The oil content of flowers extracted by hydro-distillation method was 1.87 and its major components were: isobutyl angelate (25.85%), 2-methyl butyl angelate (13.02%), propyl tiglate (…
Number of citations: 18 www.tandfonline.com
P Farkas, M Hollá, S Vaverková… - Journal of Essential …, 2003 - Taylor & Francis
… They found similar composition employing both technique with isobutyl angelate, isoamyl … They found that 3-methylpentyl angelate and isobutyl angelate were major components in …
Number of citations: 18 www.tandfonline.com
S Bail, G Buchbauer, L Jirovetz, Z Denkova… - Journal of Essential …, 2009 - Taylor & Francis
… oil from France was investigated for its composition of volatiles by means of GC-FID and GC/MS (see Table I) with special regard to the main target compounds such as isobutyl angelate…
Number of citations: 42 www.tandfonline.com
A Carnat, AP Carnat, D Fraisse, L Ricoux, JL Lamaison - Fitoterapia, 2004 - Elsevier
… More recently, a study by GC/MS on Roman camomile oil indicated that the main components of the oil were isobutyl angelate (36.3–38.5%) and 2-methylbutyl angelate (18.2–20.3%) […
Number of citations: 87 www.sciencedirect.com
S El Hafidi, K Bakhy, M Ouhssine… - Journal of Essential …, 2021 - Taylor & Francis
… nobile grown in Northern Italy was dominated by isobutyl angelate (38.5/6.3%) and 2-methylbutyl angelate (20.3/18.2%) (Citation29). The same esters were the main components (21.6…
Number of citations: 4 www.tandfonline.com
A Antonelli, C Fabbri - Journal of Essential Oil Research, 1998 - Taylor & Francis
… N o significant differences were found in the composition of the two oils which were characterized by a high content of isobutyl angelate (36.3-38.5%), 2-methylbutyl angelate (18.2-20.30…
Number of citations: 17 www.tandfonline.com

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